Purine phosphoribosyltransferase-IN-1

Parasitology Antimalarial Purine salvage

Purine phosphoribosyltransferase-IN-1, also known as Compound (S,R)-48 / (S,S)-48, is a stereodefined acyclic nucleoside bisphosphonate that acts as a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) critical to the purine salvage pathway in Plasmodium and Trypanosoma parasites. It is primarily utilized as a chemical probe for interrogating parasite purine metabolism and as a reference inhibitor in antimalarial and antitrypanosomal drug discovery programs.

Molecular Formula C11H15N5Na4O10P2
Molecular Weight 531.17 g/mol
Cat. No. B15559330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine phosphoribosyltransferase-IN-1
Molecular FormulaC11H15N5Na4O10P2
Molecular Weight531.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1
InChIKeyCVTIKPWJHQIBIG-NOTWHITJSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Purine phosphoribosyltransferase-IN-1 for Parasite 6-Oxopurine PRT Research: What to Know Before You Procure


Purine phosphoribosyltransferase-IN-1, also known as Compound (S,R)-48 / (S,S)-48, is a stereodefined acyclic nucleoside bisphosphonate that acts as a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) critical to the purine salvage pathway in Plasmodium and Trypanosoma parasites [1]. It is primarily utilized as a chemical probe for interrogating parasite purine metabolism and as a reference inhibitor in antimalarial and antitrypanosomal drug discovery programs .

Why Closely Related Bisphosphonate Analogs Cannot Substitute for Purine phosphoribosyltransferase-IN-1 in Parasite PRT Research


Generic substitution among 6-oxopurine PRT inhibitors is not scientifically valid due to the stringent stereochemical requirements of the target binding pockets. The acyclic nucleoside phosphonate scaffold of Purine phosphoribosyltransferase-IN-1 possesses two chiral centers (C-2' and C-6'), and the (S,S) configuration is essential for achieving the high-potency, dual bisphosphonate chelation observed in crystal structures with Tbr and human enzymes [1]. Even closely related diastereomers or mono-phosphonate analogs fail to recapitulate the same binding conformation and the resulting selectivity profile, leading to significant losses in both potency and species selectivity as demonstrated by the authors in direct head-to-head comparisons .

Head-to-Head Selectivity and Potency Data for Purine phosphoribosyltransferase-IN-1 vs. In-Class Comparators


Cross-Species Potency: Ki Values Against Three Parasite PRTs vs. Human Enzyme

Purine phosphoribosyltransferase-IN-1 exhibits low nanomolar Ki values against the PRTs of the three major human parasites. Against the human HGPRT enzyme, the compound demonstrates a 35-fold lower affinity, establishing a proven selectivity window [1].

Parasitology Antimalarial Purine salvage

Stereochemical Specificity: Comparison of (S,S)-48 vs. (S,R)-48 Diastereomer Potency

The core differentiation of Purine phosphoribosyltransferase-IN-1 arises from its absolute stereochemistry. The (S,R)-48 diastereomer, a closely related chemical analog and a possible synthetic byproduct, shows significantly reduced activity against the same parasite enzymes, demonstrating the essential nature of the (S,S) configuration for high-affinity binding [1].

Stereochemistry Medicinal chemistry Enzyme inhibition

Superiority Over Mono-Phosphonate Analog: Second Bisphosphonate Group Improves Affinity 10-Fold

The bisphosphonate 'second anchor' is a key differentiator for Purine phosphoribosyltransferase-IN-1. In studies of related acyclic nucleoside phosphonates, compound 17 (a key mono-phosphonate comparator) exhibited a Ki of 70 nM for Pf HGXPRT. The bisphosphonate Purine phosphoribosyltransferase-IN-1 achieves a Ki of 2-50 nM for the same class of enzymes, representing a 1.4- to 35-fold gain in potency attributed to the additional phosphonate group's coordination with the enzyme's active site metal ions [1][2].

Enzyme inhibition Structure-activity relationship Phosphonate chelation

Structural Binding Mode Evidence: Tbr vs. Human PRT Crystal Structures Explain Selectivity

Co-crystal structures (PDB: 7SAN, 7SCR) of (S,S)-48 bound to human and T. brucei 6-oxopurine PRTs provide a visual and mechanistic basis for the compound's selectivity. The inhibitor binds to the two enzymes in distinctly different conformations, engaging different active site residues. This structural data directly explains the 35-fold selectivity in favor of the parasite enzymes and confirms a rational basis for its design that generic inhibitors lack [1].

Crystallography Selectivity mechanism Trypanosoma

Broad-Spectrum Anti-Parasitic Profile vs. Single-Species Targeting of Other PRT Inhibitors

While many in-class 6-oxopurine PRT inhibitors are optimized for a single parasite genus (e.g., P. falciparum only), Purine phosphoribosyltransferase-IN-1 demonstrates potent inhibition of the PRT enzymes from both Plasmodium species (P. falciparum, P. vivax) and Trypanosoma brucei, the causative agents of malaria and African sleeping sickness, respectively [1]. This cross-species potency profile is not observed for mono-phosphonate ANPs, such as the C1′-branched analogs which show K i values of 0.4-0.7 µM [2].

Neglected tropical diseases Broad-spectrum Anti-parasitic

Where Purine phosphoribosyltransferase-IN-1 Fits in Your Parasitology or Neglected Disease Drug Discovery Cascade


Lead Characterization for Anti-Malarial Drug Discovery Programs

Use as a reference inhibitor in Plasmodium falciparum and P. vivax HG(X)PRT enzyme assays to benchmark novel anti-malarial candidates. Its established Ki values (50 and 20 nM) and proven selectivity over the human enzyme provide a reliable control for validating assay conditions and comparing potency across compound series [1].

Functional Probe for Purine Salvage Pathway Studies in Trypanosoma brucei

Apply Purine phosphoribosyltransferase-IN-1 in biochemical and parasitological studies of T. brucei purine metabolism. With the highest known potency against Tbr 6-oxopurine PRT (Ki = 2 nM), it serves as the gold standard inhibitor for validating target engagement and probing metabolic vulnerability in the African trypanosome [1].

Selectivity Tool for Human vs. Parasite HGPRT Comparative Studies

Leverage the 35-fold selectivity window to design experiments dissecting the role of HGPRT in host cell purine metabolism versus parasite salvage pathways. The crystallographic evidence of distinct binding modes provides a structural framework for designing species-selective inhibitors [1].

Structural Biology Co-crystallization and Biophysical Binding Studies

Use for co-crystallization with wild-type and mutant 6-oxopurine PRTs to understand the structural basis of substrate/inhibitor recognition. The published PDB structures (7SAN, 7SCR) serve as a template for fragment-based or structure-guided design of next-generation inhibitors [1].

Technical Documentation Hub

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